molecular formula C31H32N2O3RuS B13756456 {[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

Cat. No.: B13756456
M. Wt: 613.7 g/mol
InChI Key: LLGSTLQXEWRTIF-HUQPAIQZSA-L
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Description

{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a complex organometallic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a ruthenium(II) center coordinated to a p-cymene ligand, along with a chiral amino-diphenylethyl group and a toluenesulfonyl amido group. The unique structure of this compound allows it to participate in various chemical reactions and exhibit potential biological activities.

Preparation Methods

The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the following steps:

    Formation of the Chiral Amino-Diphenylethyl Group: This step involves the synthesis of the chiral amino-diphenylethyl group through a series of reactions, including the resolution of racemic mixtures to obtain the desired enantiomer.

    Coordination to Ruthenium(II): The chiral amino-diphenylethyl group is then coordinated to a ruthenium(II) center, often using a ruthenium precursor such as ruthenium(II) chloride.

    Introduction of the p-Cymene Ligand: The p-cymene ligand is introduced to the ruthenium center through ligand exchange reactions.

    Attachment of the Toluenesulfonyl Amido Group: The final step involves the attachment of the toluenesulfonyl amido group to the complex, typically through nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where ligands or groups attached to the ruthenium center are replaced by other nucleophiles or electrophiles.

    Coordination Reactions: The ruthenium center can coordinate with various ligands, leading to the formation of new complexes.

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.

    Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) involves its interaction with specific molecular targets and pathways. The ruthenium center can coordinate with various biomolecules, leading to the disruption of cellular processes. For example, the compound may interact with DNA, proteins, or enzymes, inhibiting their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) can be compared with other similar compounds, such as:

    Ruthenium(II) Arene Complexes: These compounds feature a ruthenium(II) center coordinated to an arene ligand, similar to the p-cymene ligand in the target compound.

    Chiral Amino-Diphenylethyl Complexes: Compounds with chiral amino-diphenylethyl groups coordinated to various metal centers.

    Toluenesulfonyl Amido Complexes: Compounds featuring toluenesulfonyl amido groups coordinated to different metal centers.

The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) lies in its specific combination of ligands and the resulting chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and exhibit potential biological activities makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C31H32N2O3RuS

Molecular Weight

613.7 g/mol

IUPAC Name

2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

InChI

InChI=1S/C21H20N2O3S.C10H14.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;/q;;+2/p-2/t19-,20+;;/m0../s1

InChI Key

LLGSTLQXEWRTIF-HUQPAIQZSA-L

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

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